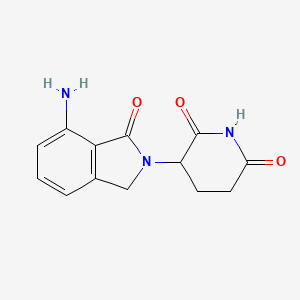
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. It is characterized by the presence of a furan ring substituted with a 3-chloro-5-fluorophenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and furan-2-carboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-chloro-5-fluoroaniline and furan-2-carboxylic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(3-chloro-5-fluorophenyl)furan-2-methanol.
Substitution: Various substituted phenyl furan carboxylic acids depending on the nucleophile used.
Scientific Research Applications
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of furan derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The furan ring provides a planar structure that facilitates interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Fluorophenyl)furan-2-carboxylic acid
- 5-(3-Chlorophenyl)furan-2-carboxylic acid
- 5-(3-Bromophenyl)furan-2-carboxylic acid
Uniqueness
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern enhances its chemical reactivity and binding affinity compared to similar compounds with only one halogen substituent .
Properties
CAS No. |
1547309-65-8 |
|---|---|
Molecular Formula |
C11H6ClFO3 |
Molecular Weight |
240.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



